ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
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Overview
Description
Ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a chromenone core, which is a derivative of coumarin, a naturally occurring compound in many plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where benzyl alcohol reacts with the chromenone derivative.
Esterification: The final step involves the esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Substitution: The chloro group in the chromenone core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives of the chromenone core.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying esterification and substitution reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The benzyloxy and chloro groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate: Lacks the chloro group, which may affect its reactivity and biological activity.
Ethyl 3-[7-(benzyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]propanoate: Lacks the methyl group, which may influence its steric properties and interactions with biological targets.
Uniqueness
Ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is unique due to the presence of both the chloro and methyl groups on the chromenone core, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Biological Activity
Ethyl 3-[7-(benzyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate, identified by the ChemDiv Compound ID Y040-2276, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C22H21ClO5 |
Molecular Weight | 396.86 g/mol |
IUPAC Name | This compound |
SMILES | CCOC(CCC(C(Oc1c2)=O)=C(C)c1cc(Cl)c2OCc1ccccc1)=O |
Antimicrobial Properties
Research indicates that coumarin derivatives, including those similar to this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of coumarin derivatives against various bacterial strains, demonstrating that modifications in their structure can enhance their efficacy against pathogens .
Antitumor Activity
Coumarins are also noted for their antitumor properties. For instance, a related compound showed promising results in inhibiting cancer cell proliferation in various human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase . this compound may possess similar mechanisms due to its structural similarities.
The proposed mechanisms of action for coumarin derivatives include:
- Enzyme Inhibition : These compounds may inhibit specific enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
- Receptor Modulation : They may interact with various cellular receptors, influencing pathways involved in inflammation and cancer progression.
Study on Antimicrobial Activity
A comprehensive study evaluated several coumarin derivatives for their antimicrobial properties. The results indicated that compounds with a chloro substituent exhibited enhanced activity against Gram-positive bacteria compared to their non-chloro counterparts. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds .
Anticancer Evaluation
In another investigation, a series of coumarin derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. The results showed that modifications at the 7-position, such as the addition of a benzyloxy group, significantly improved anticancer activity. The most potent derivative exhibited an IC50 value of 0.024 µM against HeLa cells .
Properties
Molecular Formula |
C22H21ClO5 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
ethyl 3-(6-chloro-4-methyl-2-oxo-7-phenylmethoxychromen-3-yl)propanoate |
InChI |
InChI=1S/C22H21ClO5/c1-3-26-21(24)10-9-16-14(2)17-11-18(23)20(12-19(17)28-22(16)25)27-13-15-7-5-4-6-8-15/h4-8,11-12H,3,9-10,13H2,1-2H3 |
InChI Key |
PMLOWBHVWXNQQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3)Cl)C |
Origin of Product |
United States |
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